Somatostatin-28 (1-14)

Description

Historical Context of Somatostatin (B550006) Peptide Family Discovery and Research

The journey into the world of somatostatins began in 1973 when a team led by Brazeau and Guillemin at the Salk Institute unexpectedly discovered a 14-amino acid peptide that inhibited the release of growth hormone (GH). nih.govkarger.comresearchgate.net This peptide was aptly named somatostatin, derived from "somatotropin release-inhibiting factor". acs.org Initially isolated from ovine hypothalami, it was soon found to be widely distributed throughout the central and peripheral nervous systems, as well as in various organs like the pancreas and gastrointestinal tract. nih.govkarger.comacs.org

This discovery spurred further investigation, leading to the identification of a larger, 28-amino acid form known as Somatostatin-28, which is an N-terminally extended version of the original Somatostatin-14. acs.orgtandfonline.com Research revealed that both forms are derived from a common precursor molecule, preprosomatostatin, through differential post-translational processing. oup.comrupress.org The somatostatin family of peptides also includes cortistatin, a structurally and functionally similar peptide derived from a different gene. wikipedia.orgfrontiersin.org The biological actions of these peptides are mediated by a family of five distinct G-protein-coupled receptors, termed SSTR1 through SSTR5. nih.gov

Overview of Somatostatin-28 (1-14) within the Somatostatin System

Somatostatin-28 (1-14) is a specific peptide fragment that results from the cleavage of Somatostatin-28. The processing of the precursor, prosomatostatin (B1591216), is a complex process that can yield different bioactive peptides in a tissue-specific manner. umich.eduacs.org Prosomatostatin undergoes endoproteolytic cleavage at specific sites to generate Somatostatin-28 and Somatostatin-14. rupress.orgumich.edu The cleavage that produces Somatostatin-14 from Somatostatin-28 simultaneously generates the N-terminal fragment, Somatostatin-28 (1-14). pnas.org

The production of Somatostatin-28 (1-14) is therefore intrinsically linked to the biosynthesis of Somatostatin-14 in tissues where Somatostatin-28 is the precursor. While Somatostatin-14 and Somatostatin-28 are recognized as the primary biologically active hormones that bind to somatostatin receptors with high affinity, Somatostatin-28 (1-14) itself does not typically exhibit these classical hormonal effects. nih.govmedchemexpress.com However, its presence in various tissues, including the hypothalamus and the gastro-entero-pancreatic endocrine system, suggests it may have its own, yet to be fully elucidated, biological roles. oup.com

Significance of Somatostatin-28 (1-14) for Fundamental Biological Inquiry

The primary significance of Somatostatin-28 (1-14) in academic research lies in its utility as a tool to study the somatostatin system. One of its key applications is in the development of specific antibodies. medchemexpress.com Because it represents a unique portion of the Somatostatin-28 molecule, antibodies raised against Somatostatin-28 (1-14) can selectively detect and quantify Somatostatin-28 without cross-reacting with Somatostatin-14. medchemexpress.com This has been crucial for immunocytochemical studies aimed at localizing the production and distribution of Somatostatin-28 in various tissues. oup.com

Furthermore, the study of the processing of prosomatostatin to yield Somatostatin-28, Somatostatin-14, and by extension, Somatostatin-28 (1-14), provides valuable insights into the fundamental cellular mechanisms of prohormone processing. acs.orgucla.edu Research into the enzymatic cleavage of prosomatostatin helps to unravel the complex regulatory pathways that control the production of different bioactive peptides from a single precursor. nih.gov While Somatostatin-28 (1-14) itself may not be the primary effector molecule, its generation is a key event in the intricate signaling network of the somatostatin system, making its study essential for a comprehensive understanding of this important peptide family.

Detailed Research Findings

| Peptide | Key Research Finding | Significance | Citation |

|---|---|---|---|

| Somatostatin-14 | First isolated in 1973; a 14-amino acid peptide that inhibits growth hormone release. | Foundation of the somatostatin field. | nih.govkarger.com |

| Somatostatin-28 | An N-terminally extended form of Somatostatin-14, also derived from preprosomatostatin. It can be longer-acting and more selective than Somatostatin-14 in its effects on pituitary and pancreatic hormone release. | Demonstrates the diversity and differential actions within the somatostatin system. | acs.orgtandfonline.comnih.gov |

| Somatostatin-28 (1-14) | N-terminal fragment of Somatostatin-28, co-produced with Somatostatin-14. Used to generate specific antibodies for the detection of Somatostatin-28. | Crucial research tool for studying the differential expression and processing of somatostatin peptides. | medchemexpress.comoup.com |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H105N23O21S/c1-29(72-48(93)32(63)27-85)47(92)80-38(25-43(64)87)53(98)82-40(28-86)54(99)81-39(26-44(65)88)58(103)84-23-10-14-41(84)55(100)73-30(2)46(91)75-36(18-24-106-4)49(94)74-31(3)57(102)83-22-9-15-42(83)56(101)78-34(13-8-21-71-61(68)69)50(95)77-35(16-17-45(89)90)52(97)76-33(12-7-20-70-60(66)67)51(96)79-37(59(104)105)11-5-6-19-62/h29-42,85-86H,5-28,62-63H2,1-4H3,(H2,64,87)(H2,65,88)(H,72,93)(H,73,100)(H,74,94)(H,75,91)(H,76,97)(H,77,95)(H,78,101)(H,79,96)(H,80,92)(H,81,99)(H,82,98)(H,89,90)(H,104,105)(H4,66,67,70)(H4,68,69,71)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMRYZBEFKSJLC-FBZPBABGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H105N23O21S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Biology and Biosynthesis of Somatostatin 28 1 14

Gene Expression and Transcriptional Regulation of Preprosomatostatin

The synthesis of all somatostatin (B550006) forms, including somatostatin-28, originates from a single precursor protein known as preprosomatostatin. oup.commdpi.com This precursor is encoded by the SST gene. The expression of the SST gene is a regulated process, influenced by various factors that control the rate of transcription.

The regulation of the preprosomatostatin (ppSom) gene is managed at the transcriptional level by signaling molecules like calcium ions and cyclic-AMP (cAMP). nih.gov Agents that elevate intracellular cAMP levels, such as forskolin, can also induce ppSom gene expression. nih.gov This transcriptional activation is dependent on a conserved DNA sequence known as the cAMP response element (CRE). nih.gov

Studies in various cell types, including PC12 cells, transfected fibroblasts, and primary diencephalic cultures, have highlighted the critical role of the CRE in mediating the cAMP responsiveness of the ppSom gene. nih.gov Furthermore, research in fetal mouse cerebrocortical cell cultures has demonstrated a dose-dependent and time-course response of ppSom gene expression to cAMP analogs like dibutyryl-cAMP (dbcAMP) and 8-bromo-cAMP (8-BrcAMP). nih.gov An increase in ppSom mRNA levels was detectable within 4 hours of treatment, peaking at 12-24 hours. nih.gov

In addition to cAMP, other factors can influence ppSom gene expression. For instance, in the orange-spotted grouper, 17β-estradiol has been shown to increase the mRNA expression of the preprosomatostatin 1 (PSS1) gene in both the hypothalamus and ovary. nih.gov This regulation is thought to be mediated by putative estrogen response element (ERE) half-sites within the gene's promoter region. nih.gov The transcription factor pancreas/duodenum homeobox protein 1 (PDX1) also plays a role by binding to regulatory elements in the 5' flanking region of the rat somatostatin gene to activate its transcription. mdpi.com Moreover, inflammatory mediators and cytokines can induce the expression of ppSom mRNA in inflammatory cells. aai.org

Post-Translational Processing of Preprosomatostatin to Somatostatin-28 and Somatostatin-28 (1-14)

Following the translation of preprosomatostatin mRNA, the resulting 116-amino acid precursor protein undergoes a series of enzymatic modifications to generate biologically active somatostatin peptides. drugbank.comresearchgate.net

The initial step involves the removal of a 24-amino acid signal peptide, which yields a 92-amino acid polypeptide called prosomatostatin (B1591216). mdpi.comguidetopharmacology.org This prohormone is then further processed to produce two primary active forms: the 14-amino acid somatostatin-14 (SST-14) and the 28-amino acid somatostatin-28 (SST-28). drugbank.comresearchgate.net SST-28 is an N-terminally extended version of SST-14. drugbank.com Somatostatin-28 (1-14) is subsequently generated as a fragment from somatostatin-28. molnova.comgenscript.com

Endoproteolytic Cleavage Pathways

The conversion of prosomatostatin into SST-14 and SST-28 is accomplished through endoproteolytic cleavage, a process that involves the cutting of the polypeptide chain at specific sites. drugbank.com This processing occurs C-terminally to generate the two peptide forms. oup.comresearchgate.net While the precise enzymes involved in the processing of preprosomatostatin can vary, studies suggest that prohormone convertases play a significant role. The processing of prosomatostatin is not a random event; it requires specific enzymatic pathways that are present in some neuroendocrine cells but not others. nih.gov

Differential Processing in Tissues and Cell Types

The processing of preprosomatostatin is not uniform throughout the body; instead, it exhibits a tissue-specific pattern, leading to varying ratios of SST-14 and SST-28 in different locations. oup.comguidetopharmacology.org This differential processing contributes to the functional diversity of somatostatin. guidetopharmacology.org

For example, in the brain, SST-14 is the predominant form in the hypothalamus and amygdala, while the median eminence contains equal amounts of SST-14 and SST-28. guidetopharmacology.org In the gastrointestinal tract, a distinct gradient exists. The mucosa of the stomach and duodenum primarily produces SST-14, whereas SST-28 is the major form in the D cells of the distal jejunum and ileum. oup.comoup.com SST-14 is also found within the myenteric plexi along the length of the small intestine. oup.comoup.com Furthermore, SST-28 is the main final product in gastrointestinal D-cells, while SST-14 is predominantly expressed in pancreatic δ-cells. mdpi.commdpi.com

Studies using cultured neuroendocrine cells have shown that the ability to process prosomatostatin accurately into both SST-14 and SST-28 is cell-type specific. RIN 5F and AtT20 cells can efficiently process the precursor, whereas GH4 and PC12 cells cannot. nih.gov This capability does not appear to correlate with the cell's capacity for protein storage or the level of precursor biosynthesis, indicating the necessity of specific processing pathways. nih.gov

Structural Elucidation and Conformational Analysis of Somatostatin-28 (1-14)

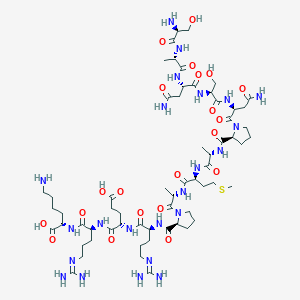

Somatostatin-28 (1-14) is a tetradecapeptide, meaning it is composed of a chain of 14 amino acids. medchemexpress.com Its primary structure, or amino acid sequence, is Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys. cpcscientific.com

Below is a table detailing the molecular properties of Somatostatin-28 (1-14).

| Property | Value |

| Molecular Formula | C61H105N23O21S1 |

| Molecular Weight | 1528.71 g/mol |

| One-Letter Sequence | SANSNPAMAPRERK |

| CAS Registry Number | 79243-10-0 |

| Table generated from data in cpcscientific.com |

Receptor Pharmacology and Signal Transduction of Somatostatin 28 1 14

Downstream Intracellular Signaling Cascades Triggered by Somatostatin-28

The binding of Somatostatin-28 to its receptors initiates a cascade of intracellular events that collectively modulate cellular functions such as hormone secretion, proliferation, and neuronal activity. guidetopharmacology.org These signaling pathways are complex and can vary depending on the specific receptor subtype and cell type involved.

G Protein-Coupled Signaling Pathways

Somatostatin (B550006) receptors are canonical members of the G protein-coupled receptor (GPCR) superfamily. guidetopharmacology.org Upon binding of ligands like SST-28, the receptors undergo a conformational change that allows them to couple with and activate heterotrimeric G proteins. All five SSTR subtypes primarily couple to the inhibitory Gαi/o family of G proteins. pnas.org This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα subunit from the Gβγ dimer. Both the activated Gαi/o subunit and the Gβγ dimer then proceed to interact with and modulate various downstream effector proteins, initiating the signaling cascade.

Adenylyl Cyclase Inhibition

A primary and well-established signaling pathway for all five SSTRs following activation by SST-28 is the inhibition of adenylyl cyclase. nih.govoup.com The activated Gαi subunit directly inhibits the activity of this enzyme, leading to a significant reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov This decrease in cAMP levels reduces the activity of cAMP-dependent protein kinase (PKA), which in turn affects the phosphorylation state and activity of numerous cellular proteins involved in secretion and proliferation. This mechanism is fundamental to somatostatin's potent inhibitory effect on the release of various hormones, including growth hormone and insulin (B600854). nih.gov

Ion Channel Modulation (e.g., K+ channels, Ca2+ channels)

SST-28 receptor activation is a key regulator of cellular excitability through the modulation of ion channel activity. This is particularly important in neurons and endocrine cells.

Potassium (K+) Channels: SSTR activation, often via the Gβγ subunit, leads to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels. The resulting efflux of K+ ions causes membrane hyperpolarization, making the cell less excitable and inhibiting voltage-gated Ca2+ channel opening and subsequent hormone or neurotransmitter release.

Calcium (Ca2+) Channels: In addition to the indirect effect via hyperpolarization, SSTR activation can directly inhibit voltage-gated Ca2+ channels. This action, also mediated by G protein subunits, directly reduces the influx of Ca2+, a critical trigger for exocytosis.

Research in rat neocortical neurons has specifically shown that SST-28 reduces a delayed rectifier K+ current (IK), an effect that is dependent on GTP-binding proteins. nih.gov

Table 1: Interactive Data on Ion Channel Modulation by Somatostatin-28

| Channel Type | Effector | Effect on Channel | Cellular Consequence |

|---|---|---|---|

| K+ Channels | Gβγ subunit | Activation of GIRK channels | K+ efflux, membrane hyperpolarization |

| Ca2+ Channels | G protein subunits | Inhibition of voltage-gated Ca2+ channels | Reduced Ca2+ influx, inhibition of exocytosis |

MAPK/ERK Pathway Regulation

The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is another important target of SST-28 signaling. The regulation of this pathway is complex and can be either inhibitory or stimulatory depending on the cellular context and SSTR subtype. Predominantly, SSTR activation exerts an anti-proliferative effect by inhibiting the MAPK/ERK pathway. This inhibition is often achieved through the activation of phosphatases that dephosphorylate and inactivate key components of the cascade.

Phosphatase Activation (e.g., PTPs)

A crucial mechanism for the anti-proliferative and inhibitory actions of SST-28 is the activation of protein tyrosine phosphatases (PTPs). Studies have shown that upon ligand binding, SSTRs can associate with and activate PTPs, such as SHP-1 and SHP-2 (Src homology 2 domain-containing phosphatases). These PTPs can dephosphorylate and inactivate growth factor receptors (e.g., EGFR) and their downstream signaling molecules, thereby counteracting mitogenic signals and inhibiting the MAPK pathway. One study specifically used antibodies raised against the Somatostatin-28 (1-14) fragment to purify SST-28-receptor complexes, demonstrating that an activated PTP co-purifies with the receptor, directly linking SST-28 stimulation to phosphatase activation.

Receptor Dimerization and Oligomerization in Response to Somatostatin-28

Adding another layer of complexity to SSTR signaling is the ability of these receptors to form dimers and higher-order oligomers. SSTRs can form both homodimers (e.g., SSTR5 with SSTR5) and heterodimers, either with other SSTR subtypes (e.g., SSTR1 with SSTR5) or with entirely different GPCRs, such as dopamine (B1211576) or opioid receptors. The formation of these receptor complexes can be influenced by ligand binding, including by SST-28. Receptor dimerization can significantly alter the pharmacological properties of the receptors, including ligand binding affinity, signaling pathway coupling, and receptor trafficking (internalization). This phenomenon provides a mechanism for fine-tuning and diversifying the cellular response to somatostatin peptides.

Table 2: Summary of Key Downstream Signaling Pathways

| Pathway/Effector | Primary G Protein | Effect | Key Mediators |

|---|---|---|---|

| Adenylyl Cyclase | Gαi | Inhibition | cAMP, PKA |

| Ion Channels | Gβγ | Modulation | K+ channels, Ca2+ channels |

| MAPK/ERK | Gαi/Gβγ | Inhibition/Modulation | PTPs (SHP-1, SHP-2) |

| Phosphatases | Gαi | Activation | SHP-1, SHP-2 |

Receptor Internalization and Desensitization Mechanisms

Scientific investigation into the specific receptor internalization and desensitization mechanisms directly mediated by the N-terminal fragment, Somatostatin-28 (1-14), is notably limited. The primary role documented for this peptide in research is for its use in producing selective antibodies that can distinguish the full Somatostatin-28 (SS-28) molecule from Somatostatin-14 (SS-14). chemsrc.commedchemexpress.com Furthermore, one study on guinea pig ileum motility reported that the N-terminal 14-amino acid fragment of SS-28 demonstrated no biological effect, suggesting this region may not be critical for receptor activation in that context. cdnsciencepub.com

Consequently, the understanding of receptor internalization and desensitization is based on the extensive research conducted on the biologically active parent molecules, Somatostatin-28 and Somatostatin-14. These peptides act as the primary endogenous ligands for the five somatostatin receptor subtypes (SSTR1-5). turkupetcentre.netoup.com The continuous or prolonged exposure of these receptors to agonists like SS-28 and SS-14 leads to a diminishment of cellular responsiveness, a phenomenon regulated by receptor internalization and desensitization.

Upon binding by an agonist such as SS-28, a cascade of events is initiated that leads to the temporary removal of the receptor from the cell surface. SSTR2, SSTR3, and SSTR5 are the subtypes known to undergo more significant agonist-induced internalization compared to SSTR1 and SSTR4. nih.gov This process typically occurs through clathrin-dependent mechanisms, where the receptor-ligand complex is engulfed into clathrin-coated vesicles and transported to endosomes within the cell. turkupetcentre.net Following internalization, receptors can either be recycled back to the plasma membrane, rendering the cell responsive again, or targeted for degradation, leading to a longer-term reduction in receptor numbers, known as down-regulation.

Desensitization is a rapid process that uncouples the receptor from its intracellular signaling pathways, often occurring prior to or concurrently with internalization. This is frequently mediated by the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation can interfere with the receptor's ability to activate G proteins, thus dampening the signal.

Research in various cell models has provided specific insights into how SS-28 influences these regulatory processes for different receptor subtypes.

Detailed Research Findings on Somatostatin-28 Mediated Receptor Regulation

Studies utilizing cultured cell lines have been instrumental in elucidating the specifics of SSTR trafficking in response to SS-28. For instance, in cultured pituitary cell lines, mutations in the third intracellular loop of the SSTR5 receptor were found to decrease receptor internalization when stimulated with SS-28. Conversely, modifications to the C-terminal tail of SSTR5 led to increased internalization, indicating this region normally has an inhibitory effect on the process.

The fate of the internalized receptor can also be ligand-dependent. Studies on SSTR2A in enteric neurons and neuroendocrine cells revealed that while SS-14 activation leads to receptor recycling, SS-28-activated SSTR2A is held within the Golgi apparatus and does not recycle. scienceopen.com This difference is attributed to SS-28's resistance to degradation by the endosomal enzyme endothelin-converting enzyme 1 (ECE-1). scienceopen.com

The tables below summarize key findings from research on SS-28 and SS-14 induced receptor internalization and desensitization.

Table 1: Agonist-Induced Internalization of Somatostatin Receptor Subtypes

| Receptor Subtype | Inducing Agonist(s) | Internalization Capacity | Cell Model | Key Findings | Citations |

|---|---|---|---|---|---|

| SSTR2 | Somatostatin-14, Somatostatin-28 | High | HEK293, CHO-K1 Cells | Both natural ligands potently induce internalization. | nih.gov |

| SSTR3 | Somatostatin-14, Somatostatin-28 | High | HEK293 Cells | Agonist-induced internalization is robust. | nih.gov |

| SSTR4 | Somatostatin-14, Somatostatin-28 | Low / None | HEK293 Cells | Appears resistant to agonist-induced internalization. | oup.com |

| SSTR5 | Somatostatin-14, Somatostatin-28 | Moderate | HEK293 Cells | Both natural ligands induce internalization, but some synthetic SSTR5 agonists do not. | nih.gov |

Table 2: Studies on Somatostatin-28 Induced Receptor Desensitization and Down-Regulation

| Phenomenon | Cell Model | Experimental Conditions | Observed Effect | Citations |

|---|---|---|---|---|

| Receptor Down-Regulation | Mouse Anterior Pituitary Tumor Cells (AtT-20) | Prolonged exposure to Somatostatin-28. | Time- and concentration-dependent reduction in S-14 receptor density. | oup.com |

| Homologous Desensitization | Rat Neocortical Neurons | Continuous application of Somatostatin-28. | Gradual desensitization of the SS-28-mediated inhibition of K+ current. | |

| SSTR2A Trafficking | Murine Myenteric Neurons, AtT-20 Cells | Stimulation with Somatostatin-28. | SSTR2A is internalized and retained in the Golgi; does not recycle. | scienceopen.com |

Cellular and Tissue Specific Actions of Somatostatin 28 1 14

Neuroendocrine Modulation by Somatostatin-28 (1-14)

The influence of Somatostatin-28 (1-14) on the endocrine system appears to be highly specific, targeting particular hormonal axes while having limited action on others.

Research indicates a physiological role for Somatostatin-28 (1-14)-like peptides in the regulation of Growth Hormone (GH) secretion. In a study involving cockerels, the immunoneutralization of endogenous Somatostatin-28 (1-14) with a specific antiserum led to a prompt and significant increase in plasma GH concentrations. nih.gov This effect was dose-dependent, with larger volumes of the antiserum eliciting a greater GH response. nih.gov Furthermore, in an in-vitro setting, the release of GH from chicken pituitary glands was enhanced when incubated with hypothalami in the presence of the anti-Somatostatin-28 (1-14) serum. nih.gov These findings suggest that Somatostatin-28 (1-14) exerts a tonic, inhibitory control over GH release in this species. nih.gov

In contrast, while the larger Somatostatin-28 peptide is a potent inhibitor of Thyroid-Stimulating Hormone (TSH) release in humans, specific research detailing the direct effects of the 1-14 fragment on TSH is less defined. nih.govresearchgate.net Studies comparing SS-28 and SS-14 have found SS-28 to be significantly more potent in inhibiting the TSH response to Thyrotrophin-releasing hormone (TRH). nih.gov

| Experimental Condition | Key Finding | Implication | Reference |

|---|---|---|---|

| In vivo administration of anti-SRIF-28(1-14) antiserum | Promptly enhanced GH concentration in plasma | Endogenous SS-28 (1-14) tonically inhibits GH release | nih.gov |

| In vitro incubation of pituitary glands with anti-SRIF-28(1-14) | Increased release of GH from pituitary glands | Confirms the inhibitory role of the peptide at the pituitary/hypothalamus level | nih.gov |

The role of Somatostatin-28 (1-14) in the pancreas appears to differ significantly from that of SS-14 and the full SS-28 peptide. While SS-28 is known to be a potent inhibitor of insulin (B600854) secretion and SS-14 is a key paracrine regulator within the islets, the action of the 1-14 fragment is less direct. oup.comnih.govescholarship.org

Immunohistochemical studies in chickens revealed that pancreatic D-cells showed immunoreactivity to SS-14, but not to mammalian Somatostatin-28 (1-14). nih.gov This finding, common to several avian and reptilian species, suggests that in these animals, the D-cells contain and likely secrete only an SS-14-like peptide. nih.gov This contrasts with mammalian pancreatic islets, where both SS-14 and SS-28 immunoreactive cells are observed. nih.gov This suggests that the N-terminal fragment may not be a primary regulator of pancreatic islet function in all species.

Regulation of Pituitary Hormone Secretion (e.g., GH, TSH)

Role of Somatostatin-28 (1-14) in Neural Circuits and Brain Function

In the central nervous system, prosomatostatin-derived peptides are recognized as important neurotransmitters and neuromodulators. pnas.orgnih.gov While SS-14 and SS-28 can have complex and sometimes opposing effects, the specific contributions of the 1-14 fragment are still being elucidated. nih.govnih.gov

The distribution and potential function of Somatostatin-28 (1-14) in the brain suggest a neuromodulatory role. Studies in the ovine hypothalamus have shown that all neurons immunoreactive for SS-14 also exhibit immunoreactivity for Somatostatin-28 (1-12), a closely related N-terminal fragment. oup.com This co-localization points to a potential interplay or coordinated function between the N-terminal fragment and SS-14 within neural circuits that regulate pituitary function. oup.com However, some research indicates that the N-terminal fragments may lack the direct inhibitory effects of the larger peptides in certain brain regions. A study on rat brain stem slices found that while SS-14 and SS-28 inhibited spontaneous neuronal activity, the fragments Somatostatin-28 (1-12) and (1-10) were inactive. nih.gov This suggests functional differentiation, where the N-terminal fragment may have distinct neuromodulatory actions.

The somatostatin (B550006) family of peptides generally acts to inhibit the release of other neurotransmitters. vulcanchem.com For instance, somatostatin can reduce the release of glutamate, a primary excitatory neurotransmitter, through presynaptic mechanisms. mdpi.com It is also frequently co-localized with the inhibitory neurotransmitter GABA in interneurons. mdpi.com While these general principles apply to the somatostatin system, specific studies focusing on the direct modulation of neurotransmitter release by the Somatostatin-28 (1-14) fragment are limited. The finding that related N-terminal fragments are inactive in certain assays where SS-28 is active suggests that the 1-14 peptide may not share all the same presynaptic inhibitory functions as its parent molecule. nih.gov

Neuronal excitability is tightly controlled by the flow of ions across the cell membrane, particularly through potassium (K+) channels. Research on rat neocortical neurons has revealed that SS-14 and SS-28 can have opposite effects on the same voltage-dependent K+ current, with SS-14 increasing the current (promoting hyperpolarization and reduced excitability) and SS-28 decreasing it (promoting depolarization and increased excitability). pnas.orgnih.govnih.gov

Crucially, studies on neurons in the solitary tract complex showed that superfusion with SS-14 and SS-28 hyperpolarized most neurons and inhibited spontaneous firing. nih.gov In contrast, the N-terminal fragments Somatostatin-28 (1-12) and (1-10) did not produce this inhibitory effect. nih.gov This provides strong evidence that the N-terminal 1-14 fragment does not influence neuronal excitability in the same manner as SS-14 or the full SS-28 peptide, and that the C-terminal portion of SS-28 (i.e., SS-14) is responsible for these specific inhibitory actions on neuronal excitability.

| Peptide | Effect on Spontaneous Spike Activity | Effect on Membrane Potential | Reference |

|---|---|---|---|

| Somatostatin-14 | Inhibitory | Hyperpolarization | nih.gov |

| Somatostatin-28 | Inhibitory | Hyperpolarization | nih.gov |

| Somatostatin-28 (1-12) | No significant effect | Not reported | nih.gov |

| Somatostatin-28 (1-10) | No significant effect | Not reported | nih.gov |

Neurotransmitter Release Modulation

Gastrointestinal Physiological Regulation by Somatostatin-28 (1-14)

The regulatory effects of the somatostatin peptide family on the gastrointestinal (GI) system are profound, encompassing the modulation of hormone secretion, motility, and nutrient absorption. frontiersin.orgnih.gov Somatostatin-28, in particular, is produced mainly by intestinal enteroendocrine cells. bachem.com However, specific data delineating the direct actions of the Somatostatin-28 (1-14) fragment within the GI tract are sparse. The majority of studies attribute the observed inhibitory effects to SS-28 and SS-14.

Gastric Acid Secretion

The inhibition of gastric acid secretion is a hallmark function of somatostatin. bachem.commdpi.com Studies comparing SS-14 and SS-28 have shown that both peptides effectively inhibit basal and stimulated gastric acid secretion. nih.govtandfonline.com For instance, in dogs, both forms demonstrated the ability to suppress acid secretion, although their relative potencies differed when plasma concentrations were considered. physiology.org There is currently a lack of specific research findings that isolate and describe the direct effect of the Somatostatin-28 (1-14) fragment on gastric acid-secreting parietal cells or the regulation of gastrin.

Pancreatic Enzyme Secretion

Somatostatin peptides are potent inhibitors of pancreatic exocrine secretion, affecting both bicarbonate and digestive enzyme output. bachem.comtandfonline.com Both SS-14 and SS-28 have been shown to reduce pancreatic secretion stimulated by various secretagogues. tandfonline.comoup.com The mechanism is believed to involve both direct effects on pancreatic acinar cells and indirect effects through the inhibition of hormones like cholecystokinin (B1591339) (CCK). tandfonline.combritannica.com To date, studies focusing specifically on the role of Somatostatin-28 (1-14) in modulating pancreatic enzyme release are not available in the reviewed literature.

Intestinal Motility and Absorption

The somatostatin system plays a crucial role in regulating gut motility and the absorption of nutrients. nih.govresearchgate.net It is known to delay gastric emptying and increase small intestine transit time. researchgate.net These actions are generally attributed to SS-14 and SS-28 acting through various somatostatin receptors (SSTRs) distributed throughout the gut. frontiersin.orgnih.gov There is no direct evidence from the reviewed research to specifically attribute a modulatory role on intestinal motility or absorption to the Somatostatin-28 (1-14) fragment.

Immunomodulatory Properties of Somatostatin-28 (1-14)

Somatostatin is recognized for its immunomodulatory and anti-inflammatory capabilities. mdpi.commdpi.com Research has demonstrated that somatostatin can influence immune cell function. For example, a study on human T lymphocytes investigated the effects of SS-14, SS-28, and the synthetic analog octreotide (B344500) on HIV-1 replication. The results showed a differential, concentration-dependent effect, where replication was inhibited in CD8+ cells but enhanced in CD4+ cells. nih.gov The same study also noted that somatostatin could inhibit the mitogen-induced proliferation of both T-cell types. nih.gov However, this research did not test the Somatostatin-28 (1-14) fragment, and its specific immunomodulatory properties remain uncharacterized.

Influence on Cell Proliferation and Apoptosis (in vitro/in vivo mechanistic studies)

A significant area of somatostatin research is its antiproliferative and pro-apoptotic effects on both normal and cancerous cells. mdpi.complos.org These effects are mediated through the five SSTR subtypes, which can trigger various signaling pathways leading to cell cycle arrest or programmed cell death. nih.govnih.gov For example, activation of SSTRs can lead to the upregulation of tumor suppressor proteins, causing cell cycle arrest in the G1 phase. nih.gov Somatostatin can also induce apoptosis through both p53-dependent and p53-independent pathways. nih.gov

While the broader roles of SS-14 and SS-28 in inhibiting cell growth are well-established across various cancer cell lines, plos.orgnih.govnih.gov there is a lack of in vitro or in vivo studies specifically investigating the influence of the Somatostatin-28 (1-14) fragment on cell proliferation and apoptosis.

Role of Somatostatin 28 1 14 in Pathophysiological States Excluding Clinical Trials

Altered Somatostatin-28 (1-14) Expression and Function in Endocrine Disorders (mechanistic focus)

Dysregulation of the somatostatin (B550006) system, including altered expression and function of SST-28 and by extension its fragments, is a key factor in the pathophysiology of several endocrine disorders. The primary mechanism of somatostatin action involves the inhibition of hormone secretion from various endocrine glands. drugbank.comwikipedia.org This is achieved through binding to specific G protein-coupled somatostatin receptors (SSTRs), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) and calcium ion (Ca2+) levels. drugbank.com

In the context of pituitary disorders such as acromegaly, which is characterized by excessive growth hormone (GH) secretion, the inhibitory role of somatostatin is critical. wikipedia.orgmdpi.com Somatostatin, released from the hypothalamus, normally suppresses GH release from the anterior pituitary. wikipedia.org A deficiency in somatostatinergic tone or a decreased sensitivity of pituitary adenoma cells to somatostatin can lead to unchecked GH production. SST-28 is a potent inhibitor of GH secretion, and its effectiveness is mediated primarily through SSTR2 and SSTR5. mdpi.comresearchgate.net

In the pancreas, SST-28, primarily secreted by delta cells, plays a crucial paracrine role in regulating insulin (B600854) and glucagon (B607659) secretion from beta and alpha cells, respectively. drugbank.commdpi.com In type 2 diabetes, a reduction in the number of somatostatin-containing delta cells has been observed. nih.gov This can lead to an imbalance in the regulation of insulin and glucagon, contributing to hyperglycemia. SST-28 inhibits the secretion of both insulin and glucagon, and its dysregulation can disrupt the delicate balance required for glucose homeostasis. wikipedia.orgresearchgate.net

Furthermore, in neuroendocrine tumors (NETs) of the gastrointestinal tract, which can oversecrete various hormones like gastrin, the regulatory function of somatostatin is often compromised. drugbank.com SST-28 normally inhibits the release of most gastrointestinal hormones. drugbank.com Alterations in local somatostatin production or receptor expression on tumor cells can contribute to the clinical syndromes associated with these tumors.

Table 1: Mechanistic Role of Somatostatin-28 in Endocrine Disorders

| Endocrine Disorder | Key Mechanistic Role of Somatostatin-28 | Primary Receptors Involved | Consequence of Dysregulation |

| Acromegaly | Inhibition of excessive Growth Hormone (GH) secretion from pituitary adenomas. wikipedia.orgmdpi.com | SSTR2, SSTR5. mdpi.comresearchgate.net | Uncontrolled GH production and tumor growth. |

| Type 2 Diabetes | Paracrine regulation of insulin and glucagon secretion in the pancreas. drugbank.commdpi.com | SSTR2. nih.gov | Imbalance in glucose homeostasis, contributing to hyperglycemia. |

| Neuroendocrine Tumors (NETs) | Inhibition of hormone hypersecretion (e.g., gastrin) from tumor cells. drugbank.com | Varies by tumor type | Uncontrolled hormone release leading to clinical syndromes. |

Implications of Somatostatin-28 (1-14) in Neurodegenerative Diseases (mechanistic focus)

Emerging evidence points to the significant involvement of the somatostatinergic system in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govacs.org In the brain, somatostatin acts as a neuromodulator and neurotransmitter, and its levels are notably decreased in the cerebral cortex and cerebrospinal fluid of individuals with AD. ptbioch.edu.pl This decline is correlated with cognitive impairment and the density of neurofibrillary tangles. ptbioch.edu.pl

One of the key mechanisms linking somatostatin to AD involves its interaction with amyloid-beta (Aβ), the primary component of amyloid plaques. Somatostatin can bind to Aβ peptides and influence their aggregation into oligomers. nih.gov This interaction suggests a role for somatostatin in the modulation of Aβ-related pathology. Furthermore, specific neuronal populations that express somatostatin are preferentially affected in the olfactory and limbic systems during the early stages of AD. nih.gov

In PD, while the evidence is less extensive than for AD, alterations in the somatostatinergic system have also been reported. acs.org Given somatostatin's role in modulating locomotor activity, its dysregulation could potentially contribute to the motor deficits characteristic of PD. ptbioch.edu.pl The neuropeptide's neuroprotective effects and its ability to reduce the formation of amyloid deposits further underscore its potential importance in counteracting neurodegenerative processes. acs.org

Table 2: Somatostatin-28 in Neurodegenerative Disease Mechanisms

| Neurodegenerative Disease | Mechanistic Implication of Somatostatin-28 | Key Findings |

| Alzheimer's Disease (AD) | Modulation of amyloid-beta (Aβ) aggregation and clearance. nih.gov | Decreased somatostatin levels in the brain and cerebrospinal fluid correlate with cognitive decline and pathology. ptbioch.edu.pl Somatostatin-expressing neurons are particularly vulnerable. nih.gov |

| Parkinson's Disease (PD) | Potential contribution to motor control and neuroprotection. acs.orgptbioch.edu.pl | Alterations in the somatostatinergic system have been observed. acs.org |

Somatostatin-28 (1-14) Dysregulation in Inflammatory Conditions

Somatostatin and its receptors are expressed in various immune cells, including lymphocytes, monocytes, and macrophages, indicating a role in modulating immune responses. drugbank.comphysiology.org Somatostatin generally exerts anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators. researchgate.net It can suppress the secretion of cytokines from immune cells and inhibit the release of pro-inflammatory neuropeptides from sensory nerve endings. mdpi.comresearchgate.net

The anti-inflammatory actions of somatostatin are thought to be mediated, at least in part, through SSTR1 and SSTR4. researchgate.net In inflammatory conditions, there can be a dysregulation of this system. For instance, in the context of neurogenic inflammation, somatostatin can act both pre- and postsynaptically to reduce the inflammatory response. researchgate.net It inhibits the release of inflammatory substances from nerve endings and also acts directly on vascular endothelial and immune cells. researchgate.net

In the gastrointestinal tract, somatostatin plays a crucial role in maintaining the integrity of the intestinal barrier and regulating inflammatory processes. nih.gov It can enhance the secretion of mucus, which forms a protective layer, and has been associated with an increased secretion of various interleukins from activated T-lymphocytes, suggesting a complex immunomodulatory role. nih.gov

Angiogenesis and Somatostatin-28 (1-14) Interactions in Disease Models (mechanistic focus)

Somatostatin and its analogs possess anti-angiogenic properties, which are relevant in conditions characterized by excessive blood vessel formation, such as cancer and diabetic retinopathy. nih.govwjgnet.com The anti-angiogenic effects of somatostatin are mediated through both direct and indirect mechanisms.

Directly, somatostatin can inhibit the proliferation of endothelial cells, which are the building blocks of blood vessels. wjgnet.com This is often associated with the upregulation of SSTR2 on activated endothelial cells. wjgnet.com Indirectly, somatostatin can inhibit the synthesis and secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF). wjgnet.comarvojournals.org

In pancreatic cancer models, for example, the anti-angiogenic effect of somatostatin receptor subtype 2 (SSTR2) has been linked to the inhibition of VEGF and matrix metalloproteinase-2 (MMP-2) expression, both of which are crucial for tumor angiogenesis and invasion. nih.gov In models of oxygen-induced retinopathy, a condition relevant to diabetic retinopathy, SSTR2 activation has been shown to regulate the angiogenic response by modulating retinal levels of VEGF and its receptors. arvojournals.org

Table 3: Anti-Angiogenic Mechanisms of Somatostatin-28 in Disease Models

| Disease Model | Direct Mechanism | Indirect Mechanism | Key Mediators |

| Cancer (e.g., Pancreatic) | Inhibition of endothelial cell proliferation. wjgnet.com | Inhibition of VEGF and MMP-2 expression. wjgnet.comnih.gov | SSTR2. nih.gov |

| Retinopathy | Inhibition of endothelial cell proliferation. | Modulation of retinal VEGF and its receptor levels. arvojournals.org | SSTR2. arvojournals.org |

Metabolic Disturbances and the Somatostatin-28 (1-14) Axis

The somatostatin system is intricately linked to the regulation of metabolism, extending beyond its influence on insulin and glucagon. mdpi.comresearchgate.net Dysregulation of the Somatostatin-28 axis can contribute to various metabolic disturbances.

Somatostatin inhibits the secretion of a wide array of gastrointestinal hormones, including gastrin, secretin, and cholecystokinin (B1591339), which are involved in digestion and nutrient absorption. drugbank.com It also slows gastric emptying and reduces intestinal blood flow and smooth muscle contractions. wikipedia.org Therefore, alterations in somatostatin signaling can impact nutrient processing and absorption.

Furthermore, somatostatin plays a role in the stress response. Central administration of somatostatin-28 can counteract some of the endocrine and autonomic responses to stress, such as the rise in epinephrine (B1671497) secretion. nih.gov Chronic stress is a known contributor to metabolic syndrome, and dysregulation of central somatostatinergic pathways could be a contributing factor. The inhibition of growth hormone by somatostatin also has metabolic implications, as GH plays a role in lipid and carbohydrate metabolism. wikipedia.orgguidetopharmacology.org

Methodologies for Studying Somatostatin 28 1 14 in Research

In Vitro Cell Culture Models for Somatostatin-28 (1-14) Research

In vitro cell culture models are fundamental tools for dissecting the cellular and molecular mechanisms of Somatostatin-28 (1-14). These models allow for controlled experimental conditions to study receptor binding, signal transduction pathways, and cellular responses.

Primary Cell Cultures

Primary cell cultures, which are derived directly from living tissues, offer a model system that closely mimics the physiological state of cells in vivo. atcc.org This makes them highly valuable for generating relevant data on the effects of Somatostatin-28 (1-14). atcc.org These cultures are established from various tissues and require optimized growth conditions, often including specific cytokines and growth factors in serum-free or low-serum media. atcc.org

For instance, primary cultures of rat neocortical neurons have been instrumental in studying the electrophysiological effects of somatostatin (B550006) peptides. Using whole-cell patch-clamp techniques, researchers have demonstrated that both Somatostatin-14 and Somatostatin-28 can inhibit high-voltage activated Ca2+ currents in these neurons. nih.gov Similarly, primary cultures of rat anterior pituitary cells have been used to investigate the biological potencies of different somatostatin forms, showing their ability to inhibit growth hormone release. pnas.org Studies on human umbilical vein endothelial cells (HUVECs) in primary culture have revealed that these cells primarily express SST1 and SST5 receptors and that somatostatin can influence endothelial barrier properties. mdpi.com

The use of primary cells extends to studying neurogenesis, where retinal explants have been used to investigate the role of somatostatin signaling in regulating the generation of photoreceptors. nih.gov Furthermore, primary cultures from tumor tissues are considered more representative of the tumor's nature compared to immortalized cell lines, preserving crucial cellular markers and tissue functionality. biowest.net

However, a significant limitation of primary cell cultures is their finite lifespan and the limited number of passages they can undergo before entering senescence, a phenomenon known as the Hayflick Limit. atcc.org

Immortalized Cell Lines

To overcome the limitations of primary cultures, researchers often utilize immortalized cell lines, which have been modified to divide indefinitely. atcc.org These cell lines provide a consistent and readily available source of cellular material for a wide range of studies.

A variety of immortalized cell lines have been employed in somatostatin research. For example, mouse anterior pituitary tumor cells (AtT-20) are a well-established model for studying the regulation of ACTH secretion by somatostatin peptides. nih.govnih.gov In these cells, both Somatostatin-14 and Somatostatin-28 have been shown to inhibit forskolin-stimulated cAMP synthesis and ACTH secretion. nih.gov

Other commonly used cell lines in neuroendocrine tumor (NET) research include BON, QGP, and NT-3 cells. mdpi.com Studies using these cell lines have investigated the differential effects of somatostatin and its analogs on neuroendocrine differentiation and proliferation. mdpi.com The rat pancreatic cancer cell line CA20948 and the human small cell lung cancer line NCI-H69 are frequently used in research related to peptide receptor radionuclide therapy (PRRT) due to their expression of somatostatin receptors. thno.org

The generation of immortalized hypothalamic neuronal cell lines, such as the rHypoE clones, has provided valuable tools for investigating the molecular and biochemical regulation of neuropeptides involved in critical functions like energy balance and reproduction. physiology.org These cell lines are often created by introducing immortalizing genes, such as the SV40 T antigen, into primary cultures. physiology.org Conditional immortalization techniques, which allow for the controlled expression of an immortalizing transgene, offer an even more refined approach, enabling the expansion of cells that can then be returned to a non-dividing state for therapeutic applications. insights.bio

While immortalized cell lines offer significant advantages in terms of availability and consistency, it is important to acknowledge that the immortalization process can sometimes alter cellular properties compared to their primary counterparts. mdpi.com

Table 1: Examples of Cell Lines Used in Somatostatin Research

| Cell Line | Origin | Common Research Applications |

| AtT-20 | Mouse Anterior Pituitary Tumor | Studying ACTH secretion and somatostatin receptor signaling. nih.govnih.gov |

| BON | Human Pancreatic Neuroendocrine Tumor | Investigating neuroendocrine differentiation and proliferation. mdpi.com |

| QGP-1 | Human Pancreatic Neuroendocrine Tumor | Research on neuroendocrine tumor biology and response to somatostatin analogs. mdpi.com |

| NT-3 | Human Neuroendocrine Tumor | Studying the effects of somatostatin on cell proliferation. mdpi.com |

| CA20948 | Rat Pancreatic Cancer | Peptide receptor radionuclide therapy (PRRT) research. thno.org |

| NCI-H69 | Human Small Cell Lung Cancer | Investigating somatostatin receptor expression and PRRT. thno.org |

| rHypoE | Rat Embryonic Hypothalamus | Studying hypothalamic neuropeptide regulation. physiology.org |

| HUVEC | Human Umbilical Vein Endothelium | Investigating endothelial function and angiogenesis. mdpi.com |

| HEK293 | Human Embryonic Kidney | Overexpression of somatostatin receptors for binding and signaling studies. researchgate.netfrontiersin.org |

In Vivo Animal Models for Investigating Somatostatin-28 (1-14) Function

In vivo animal models are indispensable for understanding the physiological roles of Somatostatin-28 (1-14) in a complex, living organism. These models allow for the study of systemic effects, behavioral changes, and the interplay between different organ systems that cannot be replicated in vitro.

Genetically Modified Animal Models (e.g., knockout, transgenic)

The development of genetically engineered animal models, particularly mice and rats, has revolutionized the study of somatostatin and its receptors. nih.govcyagen.com These models, which include knockout, knock-in, and transgenic animals, provide powerful tools for dissecting gene function and modeling human diseases. cyagen.com

For example, sst2 knockout mice have been used to demonstrate the crucial role of the sst2 receptor in the basal inhibition of ACTH release from the pituitary. nih.gov The lack of this receptor in these mice leads to an increased pituitary ACTH release compared to their wild-type littermates. nih.gov Studies using Sstr2-deficient retinas have shown that while somatostatin signaling through this receptor can inhibit photoreceptor generation in explants, it appears to be dispensable for normal retinal development in vivo. nih.gov

The use of genetically modified large-animal models, such as pigs and non-human primates, is also gaining traction due to their higher anatomical, physiological, and genetic similarity to humans compared to rodents. scienceopen.com These models are generated using techniques like somatic-cell nuclear transfer (SCNT) combined with genome-editing systems such as CRISPR/Cas9. scienceopen.com

Pharmacological Manipulation in Animal Models

Pharmacological manipulation in animal models involves the administration of synthetic compounds, including agonists and antagonists, to modulate the activity of the somatostatin system. This approach is widely used to investigate the physiological and behavioral effects of activating or blocking specific somatostatin receptor subtypes.

For instance, studies in rats have shown that central injection of somatostatin-28 can reduce circulating ACTH in response to acute stress, an effect not observed with somatostatin-14, suggesting a role for receptors with higher affinity for somatostatin-28, such as sst5. nih.gov The depletion of endogenous brain somatostatin using cysteamine (B1669678) has been shown to increase plasma levels of adrenaline, an effect that can be reversed by central injection of a stable pan-somatostatin analog. nih.gov

In the context of cancer research, animal models bearing tumors are used to evaluate the efficacy of somatostatin analogs in inhibiting tumor growth. nih.gov These studies have demonstrated both direct and indirect antitumor effects, including the suppression of growth factor secretion and inhibition of angiogenesis. nih.gov Furthermore, the use of epigenetic drugs like valproic acid and 5-Aza-2'-deoxycytidine has been investigated in mouse models of pheochromocytoma to see if they can modulate SSTR2 levels and increase the efficacy of peptide receptor radionuclide therapy. thno.org

Immunization strategies have also been employed as a form of pharmacological manipulation. Active immunization against somatostatin in Dazu black goats has been shown to alter gene expression in the hypothalamus-pituitary-liver axis and enhance growth, likely by neutralizing endogenous somatostatin and thereby promoting the release of growth hormone. animbiosci.orgnih.gov

Biochemical and Biophysical Techniques for Somatostatin-28 (1-14) Analysis

A variety of biochemical and biophysical techniques are essential for characterizing Somatostatin-28 (1-14) and its interactions with its receptors at the molecular level. These methods provide detailed information on the structure, binding properties, and processing of the peptide.

One of the primary biochemical techniques used is the radioimmunoassay (RIA) . This highly sensitive method is used to quantify the levels of somatostatin peptides in cell extracts and biological fluids. acs.org For example, specific RIAs have been developed to distinguish between Somatostatin-14 and Somatostatin-28, allowing researchers to study the differential processing of prosomatostatin (B1591216) in various tissues. acs.org

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique, often used in conjunction with RIA. pnas.orgacs.org HPLC allows for the separation and purification of different somatostatin-related peptides from complex mixtures. pnas.orgacs.org For instance, reverse-phase HPLC has been used to separate prosomatostatin, Somatostatin-28, and Somatostatin-14 from cell extracts, enabling the quantification of each form. acs.org

Receptor binding assays are crucial for characterizing the affinity of Somatostatin-28 (1-14) and its analogs for different somatostatin receptor subtypes. These assays typically use radiolabeled ligands, such as [125I]Tyr11-S-14 or a tyrosinated S-28 analog, to compete with unlabeled peptides for binding to receptors in membrane preparations from cells or tissues. nih.gov Such studies have been used to determine the binding affinities of various somatostatin analogs in tissues like the adrenal cortex, pituitary, and brain. nih.gov

Molecular cloning and in situ hybridization are powerful techniques for identifying and localizing somatostatin receptors. The cloning of a somatostatin-28 receptor from a rat brain cDNA library allowed for its molecular and functional characterization. nih.gov Subsequent in situ hybridization studies revealed the distinct expression patterns of this receptor compared to a somatostatin-14 preferential receptor in different brain regions. nih.gov

Peptide synthesis using methods like Merrifield solid-phase methodology is used to produce synthetic somatostatin peptides and their analogs for research purposes. acs.org This allows for the creation of modified peptides to study structure-activity relationships.

Finally, biophysical methods are employed to study the secondary structure and conformational properties of somatostatin peptides, which can influence their receptor binding and biological activity. acs.org

Table 2: Summary of Biochemical and Biophysical Techniques

| Technique | Application in Somatostatin-28 (1-14) Research |

| Radioimmunoassay (RIA) | Quantification of somatostatin peptide levels in biological samples. acs.org |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of somatostatin-related peptides. pnas.orgacs.org |

| Receptor Binding Assays | Determining the binding affinity of ligands to somatostatin receptors. nih.gov |

| Molecular Cloning | Identification and characterization of somatostatin receptor genes. nih.gov |

| In Situ Hybridization | Localization of somatostatin receptor mRNA in tissues. nih.gov |

| Solid-Phase Peptide Synthesis | Production of synthetic somatostatin peptides and analogs. acs.org |

| Biophysical Methods | Analysis of peptide secondary structure and conformation. acs.org |

Peptide Synthesis and Purification Methods

The chemical synthesis of Somatostatin-28 (1-14) and related peptides is fundamental for research purposes, providing the necessary material for a wide range of in vitro and in vivo studies.

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides like Somatostatin-28 (1-14). nih.govgoogle.comacs.org The process involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. google.com The use of protecting groups for the amino acid side chains and the temporary protection of the α-amino group are crucial to ensure the correct sequence is assembled. nih.gov For instance, the synthesis of porcine Somatostatin-28 involved a strategy with acid-labile side-chain protection and selective blocking of cysteine thiol functions. nih.gov An alternative approach, described as 'alternating solution/solid-phase peptide synthesis,' has also been utilized, which avoids polymeric carriers and simplifies purification. karger.com

Purification Techniques: Following cleavage from the resin and removal of protecting groups, the crude synthetic peptide must be purified. nih.govgoogle.com

High-Performance Liquid Chromatography (HPLC): This is the primary method for purifying synthetic peptides. Reverse-phase HPLC (RP-HPLC) is particularly effective in separating the target peptide from impurities based on hydrophobicity. nih.gov

Gel Filtration Chromatography: This method separates molecules based on size and can be used to remove smaller or larger impurities. For example, Bio-Gel P-6 has been used in the purification of synthetic Somatostatin-28. nih.gov

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. It has been employed in the final purification steps of synthetic Somatostatin-28 using materials like Bio-Gel CM-2. nih.gov

The homogeneity and identity of the purified peptide are confirmed by analytical techniques such as analytical RP-HPLC, thin-layer chromatography, electrophoresis, amino acid analysis, and mass spectrometry. nih.gov

Table 1: Key Aspects of Somatostatin-28 (1-14) Synthesis and Purification

| Technique | Purpose | Example/Details |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of the amino acid sequence. | Use of resins (e.g., 2-chloro triphenyl alcohol resin) and protecting groups (e.g., Fmoc, Boc). nih.govgoogle.com |

| High-Performance Liquid Chromatography (HPLC) | Primary purification method for crude synthetic peptides. | Reverse-phase columns (e.g., C18) are commonly used. google.comnih.gov |

| Gel Filtration Chromatography | Size-based separation to remove impurities. | Bio-Gel P-6 has been used for Somatostatin-28. nih.gov |

| Ion-Exchange Chromatography | Charge-based separation for final purification. | Bio-Gel CM-2 has been employed. nih.gov |

| Mass Spectrometry | Confirmation of the correct molecular weight of the synthetic peptide. | Fast atom bombardment and 252Cf plasma desorption mass spectrometry have been used. nih.gov |

Receptor Binding Assays (e.g., radioligand binding)

Receptor binding assays are crucial for characterizing the interaction of Somatostatin-28 (1-14) and other somatostatin analogs with their receptors. These assays determine the affinity and specificity of ligand-receptor binding.

Radioligand Binding Assays: This classic technique involves using a radioactively labeled ligand (radioligand) to quantify receptor sites in a given tissue or cell preparation. In the context of Somatostatin-28 (1-14), while it is itself an N-terminal fragment and generally considered inactive at somatostatin receptors, studies on its precursor, Somatostatin-28, and the active C-terminal fragment, Somatostatin-14, provide the framework for these assays. nih.gov

The principle involves incubating a membrane preparation containing the receptors with a radioligand. The amount of bound radioactivity is then measured. Competition binding assays are a common variation where the ability of an unlabeled ligand, such as a synthetic analog or fragment, to displace the radioligand is assessed. This allows for the determination of the binding affinities (often expressed as IC50 or Ki values) of the unlabeled compounds. nih.gov

For example, studies have used radioiodinated analogs of Somatostatin-14 (e.g., [¹²⁵I-Tyr¹¹]S-14) and Somatostatin-28 (e.g., [Leu⁸, D-Trp²², ¹²⁵I-Tyr²⁵]SS-28) to characterize somatostatin receptors in various tissues like the rat brain and adrenal cortex. nih.govnih.gov Research has shown that N-terminal fragments like Somatostatin-28 (1-14) are typically inactive in these binding assays, failing to displace the radioligands from the receptors. nih.gov This confirms that the biological activity of Somatostatin-28 resides in its C-terminal portion, which is identical to Somatostatin-14.

Antibodies raised against Somatostatin-28 (1-14) have been used in immunoaffinity chromatography to purify somatostatin receptors that have been pre-labeled with Somatostatin-28. theadl.com This unique application leverages the N-terminal fragment's sequence for antibody recognition without interfering with the C-terminal's receptor binding. theadl.com

Table 2: Examples of Radioligands in Somatostatin Receptor Binding Studies

| Radioligand | Receptor Target | Key Finding | Reference |

| [¹²⁵I-Tyr¹¹]Somatostatin-14 | Somatostatin Receptors | Quantifies high-affinity binding sites in rat adrenal cortex. nih.gov | nih.gov |

| [Leu⁸, D-Trp²², ¹²⁵I-Tyr²⁵]SS-28 | Somatostatin Receptors | Used to characterize receptor sites in rat brain; binding is modulated by nucleotides and ions. nih.gov | nih.gov |

| ¹²⁵I-Tyr-S-28 (1-14) | Not a receptor ligand | Used as a radioligand in immunoassays with specific antisera to detect related peptides. researchgate.net | researchgate.net |

Functional Signaling Assays (e.g., cAMP, Ca²⁺ flux)

Functional assays are essential to move beyond simple binding and understand the physiological response elicited by a ligand upon binding to its receptor. Somatostatin receptors are G-protein coupled receptors (GPCRs), and their activation triggers several downstream signaling pathways. guidetopharmacology.org

cAMP Assays: One of the primary signaling mechanisms of somatostatin receptors is the inhibition of adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP). annualreviews.orgeur.nl Functional assays often measure the ability of somatostatin analogs to inhibit forskolin-stimulated or other agonist-stimulated cAMP accumulation in cells expressing somatostatin receptors. nih.gov While Somatostatin-28 and Somatostatin-14 are potent inhibitors, the N-terminal fragment Somatostatin-28 (1-14) is not expected to have this activity.

Calcium (Ca²⁺) Flux Assays: Somatostatin receptors are also coupled to the regulation of ion channels, including calcium channels. eur.nlnih.gov Activation of somatostatin receptors can inhibit voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration ([Ca²⁺]i). nih.govnih.gov This effect is particularly important in inhibiting hormone secretion from endocrine cells. eur.nlnih.gov Ca²⁺ flux is typically measured using fluorescent calcium indicators (e.g., Fura-2) in living cells. Studies have demonstrated that both Somatostatin-14 and Somatostatin-28 can inhibit calcium currents in neurons. nih.gov

Other Signaling Pathways: Somatostatin receptor activation can also stimulate phosphotyrosine phosphatase activity and modulate the MAPK pathway, which can be involved in regulating cell proliferation. theadl.comeur.nl

Structural Biology Techniques (e.g., NMR, crystallography)

Determining the three-dimensional structure of peptides and their receptors is key to understanding the molecular basis of their interaction and for designing novel therapeutic agents.

While specific high-resolution structural data for the isolated Somatostatin-28 (1-14) fragment is not extensively documented, as it is a flexible N-terminal extension, the structures of the active forms, Somatostatin-14 and Somatostatin-28, have been investigated. researchgate.netresearchgate.net These studies reveal a critical disulfide bridge in Somatostatin-14 that creates a hairpin loop structure essential for receptor binding. researchgate.netnih.gov Somatostatin-28 contains this same cyclic structure at its C-terminus. researchgate.netresearchgate.net Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary methods used for determining such structures. The knowledge of the active conformation of the C-terminal part of Somatostatin-28 underscores why the linear N-terminal fragment, Somatostatin-28 (1-14), is inactive at the receptor level.

Molecular Biology Techniques for Somatostatin-28 (1-14) Gene and Protein Expression

To understand the biological role and regulation of Somatostatin-28 (1-14), it is essential to study the expression of its precursor, prosomatostatin, at both the gene (mRNA) and protein levels.

RT-qPCR and Western Blotting

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This is a highly sensitive method used to detect and quantify mRNA levels. To study the expression of the gene encoding prosomatostatin (SST), total RNA is first extracted from tissues or cells and then reverse-transcribed into complementary DNA (cDNA). nih.govmdpi.comfrontiersin.org The cDNA is then used as a template for qPCR with primers specific for the somatostatin gene. nih.govmdpi.com This allows researchers to determine the relative abundance of somatostatin mRNA in different tissues or under various experimental conditions. nih.govmdpi.comarvojournals.org

Western Blotting: This technique is used to detect specific proteins in a sample. wikipedia.org Tissue or cell extracts are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with an antibody specific to the target protein. wikipedia.orgnih.gov To study prosomatostatin and its processed forms, antibodies that recognize different parts of the precursor can be used. For instance, antibodies specific to Somatostatin-28 (1-14) can detect the full-length Somatostatin-28 and the prosomatostatin, while antibodies against Somatostatin-14 would detect the C-terminal products. nih.gov Western blotting has been used to identify prosomatostatin forms in cell lines and to study their processing. nih.govnih.gov

Table 3: Molecular Biology Techniques for Studying Prosomatostatin Expression

| Technique | Target Molecule | Purpose |

| RT-qPCR | Somatostatin (SST) mRNA | Quantify gene expression levels in different tissues or conditions. nih.govmdpi.com |

| Western Blotting | Prosomatostatin, Somatostatin-28, Somatostatin-14 | Detect and quantify the precursor and its processed protein products. nih.govnih.gov |

Immunohistochemistry and Immunofluorescence

These imaging techniques are used to visualize the location of specific proteins within tissues and cells. They rely on the use of specific antibodies to bind to the target protein.

Immunohistochemistry (IHC): IHC is typically performed on paraffin-embedded tissue sections. nih.govtestcatalog.orgfrontiersin.org An antibody against somatostatin or its receptors is applied to the tissue, followed by a secondary antibody linked to an enzyme that produces a colored precipitate at the site of the antigen. This allows for the localization of somatostatin-producing cells (like D cells in the pancreas and gut) or cells expressing somatostatin receptors within the context of the tissue architecture. nih.govtestcatalog.org

Immunofluorescence (IF): This method is similar to IHC but uses a fluorescently labeled secondary antibody. abcam.comresearchgate.netptglab.com When viewed under a fluorescence microscope, the target protein appears as a bright signal against a dark background. IF can be used for co-localization studies, where two or more proteins are labeled with different colored fluorophores to see if they are present in the same cell or subcellular compartment. abcam.comresearchgate.net For example, immunofluorescence has been used to show the co-localization of somatostatin with other neuronal markers in the brain. researchgate.net Antibodies for these techniques are available from various commercial sources. abcam.comptglab.comantibodies.comnovusbio.com

Advanced Imaging Techniques for Somatostatin-28 (1-14) Receptor Localization (e.g., autoradiography, research PET ligands)

Advanced imaging techniques are indispensable in research for visualizing the location and density of somatostatin receptors (SSTRs), the molecular targets for Somatostatin-28 (SST-28) and its fragments like Somatostatin-28 (1-14). These methods provide critical insights into the physiological and pathological roles of the somatostatin system. Methodologies are broadly categorized into in vitro techniques, such as autoradiography, which offers high-resolution mapping in tissue samples, and in vivo techniques like Positron Emission Tomography (PET), which allows for non-invasive receptor imaging in living subjects. snmjournals.org

Autoradiography

Autoradiography is a highly sensitive in vitro technique used to map the precise anatomical distribution of receptors within tissue sections. nih.gov The method involves incubating thinly sliced tissue sections with a radiolabeled ligand—a molecule that specifically binds to the target receptor. The unbound ligand is then washed away, and the tissue is placed against a photographic emulsion or a sensitive phosphor screen. The radioactive decay from the bound ligand exposes the film or screen, creating a detailed image of the receptor distribution.

In the context of studying receptors for Somatostatin-28 (1-14), research has employed various radiolabeled forms of somatostatin and its analogs. Early studies utilized iodinated agonists of both Somatostatin-14 (SST-14) and Somatostatin-28 to map and characterize SSTRs in the rat brain. nih.gov For instance, research using tracers like [Leu8,D-Trp22,Tyr25]SST-28 helped to reveal high densities of binding sites in the deep layers of the cortex, the limbic system, and the locus coeruleus. nih.gov

Quantitative in vivo autoradiography has also been performed by injecting a radioligand into an animal, followed by tissue harvesting and processing to visualize where the ligand has accumulated. oup.com Studies comparing the binding patterns of radiolabeled SST-14 and SST-28 analogs in the rat brain's circumventricular organs (CVOs) found significant differences, particularly in the median eminence, suggesting distinct physiological roles. oup.com Autoradiography has been fundamental in identifying SSTR expression in a vast array of human tumors, including lymphomas, pheochromocytomas, and paragangliomas, laying the groundwork for clinical imaging and therapy. oup.comnih.govresearchgate.net

| Radioligand | Isotope | Target/Application | Key Research Findings |

|---|---|---|---|

| [Leu8,D-Trp22,Tyr25]SST-28 | 125I | SST-28 preferring receptors in rat brain | Demonstrated high binding in specific brain regions, including cerebellar nuclei and solitary tract nucleus, with a Kd of 0.32 nM. nih.gov Also used to identify receptors in human mesenchymal tumors. researchgate.net |

| [125I-Tyr11]SST-14 | 125I | SST-14 preferring receptors in rat brain | Used in comparative in vivo autoradiography; showed high binding density in the area postrema but virtually none in the median eminence. oup.com |

| [125I][Tyr3]octreotide | 125I | SSTR2, SSTR3, SSTR5 | Widely used to map SSTRs in human tumors, such as lymphomas and pheochromocytomas, confirming high-affinity binding (Kd = 1.2 nM in lymphomas). oup.comnih.gov |

| [125I]LTT-SRIF28 | 125I | All SSTR subtypes (pan-somatostatin) | Used to characterize the binding profiles of all five human SSTR subtypes (sst1-5) expressed in cell lines. nih.gov |

Research PET Ligands

Positron Emission Tomography (PET) is a powerful non-invasive molecular imaging technique that allows for the three-dimensional visualization and quantification of receptor expression in vivo. spinediagnostic.com The technique relies on the administration of a molecule (a ligand) labeled with a short-lived positron-emitting radionuclide. As the radionuclide decays, it emits positrons that, upon annihilation with electrons, produce two gamma rays detected by the PET scanner. This allows for precise localization and quantification of the radiotracer's uptake.

The field of SSTR imaging was revolutionized by the introduction of PET, which offers significantly higher sensitivity and spatial resolution compared to its predecessor, Single Photon Emission Computed Tomography (SPECT). ismi.ienih.gov While SPECT imaging with agents like 111In-pentetreotide was the standard, PET tracers have become the modality of choice for SSTR imaging. nih.govnih.gov

The most widely used research and clinical PET ligands for SSTRs are somatostatin analogs chelated with DOTA and labeled with Gallium-68 (68Ga). researchgate.net Three common examples are 68Ga-DOTATATE, 68Ga-DOTATOC, and 68Ga-DOTANOC, which have varying affinities for the five SSTR subtypes. ismi.ienih.gov These agents have demonstrated superiority over older methods in detecting neuroendocrine tumors (NETs) and their metastases. nih.gov

Driven by the need for improved logistics and imaging properties, researchers are exploring other radionuclides. ismi.ienih.gov

Copper-64 (64Cu) : Ligands like 64Cu-DOTATATE offer a longer half-life than 68Ga, which can be advantageous for centralized production and distribution. Head-to-head comparisons have shown that 64Cu-DOTATATE PET detects significantly more lesions than 111In-DTPA-octreotide SPECT. ismi.ie

Fluorine-18 (18F) : This radionuclide is attractive due to its optimal positron energy and widespread availability from cyclotrons. Recent studies with tracers like [18F]AlF-NOTA-octreotide have shown they can detect significantly more lesions than 68Ga-labeled analogs. snmjournals.org

While many ligands are based on octreotide (B344500), which primarily targets SSTR2, efforts have been made to develop pan-somatostatin analogs. One such example is a ligand derived from Somatostatin-28, 111In-DOTA-LTT-SS28, which was developed to have a high affinity for all SSTR subtypes, potentially broadening its utility. nih.gov

| PET Ligand | Radionuclide | Primary SSTR Affinity | Research Application/Significance |

|---|---|---|---|

| 68Ga-DOTATATE | Gallium-68 (68Ga) | High for SSTR2 | Gold standard for PET imaging of neuroendocrine tumors; offers high sensitivity and has largely replaced SPECT imaging. ismi.iesnmjournals.org |

| 68Ga-DOTATOC | Gallium-68 (68Ga) | High for SSTR5, moderate for SSTR2/3 | One of the first 68Ga-labeled peptides used clinically; effective for imaging various SSTR-positive tumors. ismi.ienih.gov |

| 68Ga-DOTANOC | Gallium-68 (68Ga) | High for SSTR2, SSTR3, SSTR5 | Broader affinity profile may allow for visualization of tumors expressing different SSTR subtypes. ismi.ienih.gov |

| 64Cu-DOTATATE | Copper-64 (64Cu) | High for SSTR2 | Longer half-life than 68Ga facilitates centralized production; has shown superior diagnostic accuracy over SPECT agents. ismi.ie |

| [18F]AlF-NOTA-octreotide | Fluorine-18 (18F) | High for SSTR2 | Offers logistical advantages of 18F; prospective studies show it detects more lesions than 68Ga-DOTATATE. snmjournals.org |